3,5-Dimethylpyridine
Overview
Description
3,5-Dimethylpyridine is a derivative of pyridine with two methyl groups substituted at the 3rd and 5th positions. It serves as a core structure for various chemical compounds and has been the subject of numerous studies due to its interesting chemical properties and potential applications in different fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 3,5-dimethylpyridine derivatives has been explored through various methods. For instance, a facile method for synthesizing 3-(dimethylboryl)pyridine has been described, which forms a rigid cyclic tetramer stabilized by intermolecular boron-nitrogen coordination bonds in both the crystalline state and in solution . Another study reports the synthesis of a nifedipine analogue, a calcium channel antagonist, from 3,5-dimethylpyridine . Additionally, a synthetic sequence leading to 3,5-dimethyl-4-substituted pyridines has been developed, utilizing the steric influence of substituents at the 3- and 5-positions . Furthermore, 3,5-diaminopyridine and 3,5-dimethoxycarbonylamino-pyridine were prepared from 3,5-dimethylpyridine through a multi-step process including oxidation, amination, and Hofmann degradation .
Molecular Structure Analysis
The molecular structure of 3,5-dimethylpyridine derivatives has been characterized using various spectroscopic techniques and X-ray diffraction methods. For example, the structure of a complex of 3,5-dimethylpyridine with 3,5-dinitrobenzoic acid has been determined, revealing the formation of 3,5-dimethylpyridinium cations and hydrogen bis(3,5-dinitrobenzoate) anions . The crystal structures of coordination compounds of dimethylthallium(III) with pyridine derivatives have also been elucidated .
Chemical Reactions Analysis
The reactivity of 3,5-dimethylpyridine derivatives has been investigated in various chemical reactions. The scrambling reactions of 3-(dimethylboryl)pyridine have shown remarkable steric effects, with the reaction proceeding under relatively mild conditions compared to other similar compounds . The interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine, a potential antithyroid drug, has been studied, revealing the formation of a n–σ* complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethylpyridine derivatives have been extensively studied. Spectroscopic, structural, electronic, and bioactive characteristics of a novel derivative, 3,5-bis(2,5-dimethylphenyl)pyridine, have been investigated, showing that the molecule is biologically active . The Lewis-base adducts of group 1B metal(I) compounds with 3,5-dimethylpyridine have been synthesized, and their structures have been determined, providing insight into the coordination chemistry of these compounds .
Relevant Case Studies
Several case studies highlight the versatility of 3,5-dimethylpyridine derivatives. The synthesis and characterization of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer have been performed, with the compound showing multiple interactions and potential for various applications . The bioactivities of 3,5-bis(2,5-dimethylphenyl)pyridine against bacteria and fungus have been confirmed experimentally, indicating its potential use in pharmaceuticals .
Scientific Research Applications
Multidrug Resistance Reverting Agent : A study demonstrated that certain derivatives of 3,5-Dimethylpyridine, particularly 3,5‐dibenzoyl‐4‐(3‐phenoxyphenyl)‐1,4‐dihydro‐2,6‐dimethylpyridine (DP7), showed potential as multidrug resistance (MDR) reverting agents in cancer therapy, without affecting vascular smooth muscle contractility (Saponara et al., 2004).
Spectroscopic Studies : 3,5-Dimethylpyridine was analyzed for its surface-enhanced Raman scattering (SERS) spectra at different electrode potentials, contributing to the understanding of charge transfer mechanisms in spectroscopy (Arenas et al., 1998).
Proton Transfer Mechanism : The study of the complex of 3,5-dinitrobenzoic acid with 3,5-dimethylpyridine provided insights into the mechanism of proton transfer in strong OHN intermolecular hydrogen bonds (Majerz & Gutmann, 2011).
Synthesis of Derivatives : Research has been conducted on synthesizing derivatives like 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine from 3,5-dimethylpyridine, which could have various applications (Xu Shichao, 2012).
Forensic Relevance : A method for preparing forensically relevant 3,5-diarylsubstituted dimethylpyridines was developed, highlighting the compound's importance in forensic science (Błachut et al., 2006).
19F NMR pH Indicators : Research into fluorinated pyridines, including 3,5-dimethylpyridine derivatives, for use as 19F NMR pH indicators has been undertaken, showing potential in pH measurement applications (Amrollahi, 2014).
Bioactive Characteristics : A study on 3,5-bis(2,5-dimethylphenyl)pyridine, a derivative of 3,5-dimethylpyridine, revealed its bioactive characteristics through spectroscopic and structural analysis, indicating potential medicinal applications (Akram et al., 2020).
Extraction of Transition Metal Complexes : Research on the extraction of transition metal complexes using 3,5-Dimethylpyridine in oxygen-containing solvents provided valuable information for the field of separation science and technology (Lenarcik & Bezak, 1982).
Microwave Irradiation Synthesis : A study explored using microwave irradiation to synthesize pyridine dicarboxylic acid from 3,5-dimethylpyridine, offering a novel approach to chemical synthesis (Zhang et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3,5-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-7(2)5-8-4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWYDZCSSYKIAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052254 | |
Record name | 3,5-Dimethylpyridine | |
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Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | Pyridine, 3,5-dimethyl- | |
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Record name | 3,5-Dimethylpyridine | |
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Vapor Pressure |
1.74 [mmHg] | |
Record name | 3,5-Dimethylpyridine | |
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Product Name |
3,5-Dimethylpyridine | |
CAS RN |
591-22-0 | |
Record name | 3,5-Dimethylpyridine | |
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Record name | 3,5-Dimethylpyridine | |
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Record name | 3,5-DIMETHYLPYRIDINE | |
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Record name | Pyridine, 3,5-dimethyl- | |
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Record name | 3,5-Dimethylpyridine | |
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Record name | 3,5-dimethylpyridine | |
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Record name | 3,5-DIMETHYLPYRIDINE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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